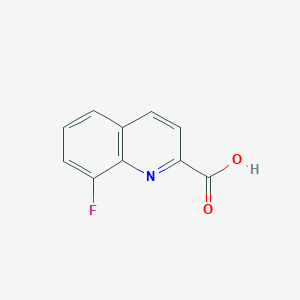

8-Fluoroquinoline-2-carboxylic acid

CAS No.: 914208-13-2

Cat. No.: VC2904636

Molecular Formula: C10H6FNO2

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914208-13-2 |

|---|---|

| Molecular Formula | C10H6FNO2 |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | 8-fluoroquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) |

| Standard InChI Key | IAHHHCKXIHRMHY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Physical Properties

Basic Identification Parameters

8-Fluoroquinoline-2-carboxylic acid is a solid organic compound characterized by a quinoline core structure with specific functional group substitutions. The compound is part of the broader class of heterocyclic compounds containing nitrogen, specifically quinoline derivatives. The presence of the fluorine atom at the 8-position and the carboxylic acid group at the 2-position confers unique chemical and physical properties to this molecule.

Table 1 presents the key identification parameters for 8-Fluoroquinoline-2-carboxylic acid:

| Parameter | Value |

|---|---|

| Chemical Name | 8-Fluoroquinoline-2-carboxylic acid |

| CAS Number | 914208-13-2 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| InChI | InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) |

| InChIKey | IAHHHCKXIHRMHY-UHFFFAOYSA-N |

| SMILES | OC(=O)c1ccc2cccc(F)c2n1 |

| MDL Number | MFCD08690746 |

Physical and Chemical Characteristics

8-Fluoroquinoline-2-carboxylic acid exists as a solid at room temperature . The compound possesses several important physicochemical properties relevant to its handling, storage, and potential applications:

The carboxylic acid group at position 2 contributes to the compound's acidic properties and provides a site for potential derivatization through various chemical transformations including esterification, amidation, and reduction. The fluorine substituent at position 8 enhances the compound's metabolic stability and can influence its binding interactions with biological targets.

Structural Features and Molecular Analysis

Core Structure and Bonding

The core quinoline structure of 8-Fluoroquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The nitrogen atom in the pyridine ring contributes to the basicity of the molecule, while the carboxylic acid group introduces acidic properties. The fluorine atom at position 8 is directly attached to the benzene portion of the quinoline system.

Synthesis and Preparation Methods

Documented Synthetic Routes

According to the available literature, 8-Fluoroquinoline-2-carboxylic acid can be synthesized through a multi-step process. One documented method involves a two-step reaction sequence :

-

First step: Reaction with hydrogen chloride in water for 2 hours at 110°C under inert atmosphere using Schlenk technique.

-

Second step: Reaction with selenium(IV) oxide in pyridine at 120°C.

This synthesis was referenced in a publication by Liu et al. in Inorganic Chemistry Communications (2020) . The specific starting materials for this synthesis route are not fully detailed in the available search results, but likely involve appropriately substituted aniline derivatives.

Alternative Synthetic Approaches

Patent literature provides insights into alternative approaches for synthesizing related fluoroquinolone derivatives. A Chinese patent (CN104447741A) describes the preparation of fluoroquinolone derivatives through substitution reactions using polar organic solvents at elevated temperatures (80-120°C) . The method uses sodium ethylate as a reagent and involves reactions conducted in autoclaves or similar pressure vessels.

The general synthetic strategy for fluoroquinoline derivatives often involves:

-

Formation of the quinoline core structure

-

Introduction of substituents at specific positions

-

Oxidation or functional group transformations to obtain the carboxylic acid functionality

Potential starting materials for synthesizing 8-Fluoroquinoline-2-carboxylic acid include 2-fluoroaniline, as suggested by some search results . The challenge in the synthesis lies in achieving regioselectivity for the positioning of both the fluorine and carboxylic acid groups.

| Supplier | Product Number | Quantity | Price | Date Reported |

|---|---|---|---|---|

| Sigma-Aldrich | CBR00482 | 1g | $251 | 2024-03-01 |

| Toronto Research Chemicals | F600688 | 50mg | $45 | 2021-12-16 |

| Apollo Scientific | PC904009 | 1g | $285 | 2021-12-16 |

| AK Scientific | 8405DC | 2.5g | $496 | 2021-12-16 |

| American Custom Chemicals | HCH0089523 | 1g | $721.59 | 2021-12-16 |

| CymitQuimica | IN-DA00GVLX | 100mg | €112.00 | Not specified |

| CymitQuimica | 54-PC904009 | 100mg | €160.00 | Not specified |

| CymitQuimica | 54-PC904009 | 250mg | €238.00 | Not specified |

| CymitQuimica | 54-PC904009 | 1g | €565.00 | Not specified |

This pricing information indicates a relatively high cost for this specialty chemical, reflecting its specialized nature and limited production scale. The significant price variation between suppliers suggests differences in synthesis methods, purification processes, and market positioning.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Hazard Interpretation | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |

| Precautionary Statements | P261-P305+P351+P338 |

| Precautionary Interpretation | Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Hazard Codes | Xn (Harmful) |

| Risk Statements | 22 (Harmful if swallowed) |

| HS Code | 2933499090 |

Applications and Research Relevance

Role in Organic Synthesis

8-Fluoroquinoline-2-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of more complex quinoline derivatives. The carboxylic acid functional group provides a reactive site for various transformations:

-

Esterification: Formation of esters through reaction with alcohols

-

Amidation: Formation of amides through reaction with amines

-

Reduction: Conversion to alcohols, aldehydes, or other reduced derivatives

-

Decarboxylation: Removal of the carboxylic acid group under specific conditions

-

Metal complexation: Formation of coordination compounds through the carboxylate group

These transformations can lead to diverse derivatives with potential applications in medicinal chemistry, materials science, and other fields.

Pharmaceutical Research Context

The quinoline scaffold is widely recognized as a privileged structure in medicinal chemistry, forming the core of many bioactive compounds. Fluoroquinolones, which share structural similarities with 8-Fluoroquinoline-2-carboxylic acid, represent a major class of synthetic antibiotics that have been extensively studied for more than half a century .

Recent research has expanded the potential applications of fluoroquinolone derivatives to include:

-

Antiviral activity

-

Antifungal properties

-

Anticancer effects

-

Anti-inflammatory action

-

Hypoglycemic activity

A comprehensive review published in 2023 highlighted the significance of chemical synthesis and pharmacological aspects of fluoroquinolones hybridization, particularly through modification of carboxylic acid groups . Such modifications can enhance or alter the biological activity profiles of the parent compounds.

Structure-Activity Relationship Insights

Research on structurally related compounds provides valuable insights into potential applications of 8-Fluoroquinoline-2-carboxylic acid. For instance, a 2022 study identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel inhibitor of Aurora A kinase, demonstrating its potential as an anticancer agent .

This study emphasized the importance of the free carboxylic acid group for biological activity, noting that esterification significantly reduced inhibitory activity. The authors suggested that the free carboxylic group plays a crucial role in ATP competitive binding to the active site of the enzyme . Such findings indicate that preserving the carboxylic acid functionality in 8-Fluoroquinoline-2-carboxylic acid may be important for specific biological applications.

Related Compounds and Structural Analogues

Structurally Related Derivatives

Several structurally related compounds to 8-Fluoroquinoline-2-carboxylic acid have been reported in the literature, providing a broader context for understanding its properties and potential applications:

Table 5: Comparison of 8-Fluoroquinoline-2-carboxylic acid with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 8-Fluoroquinoline-2-carboxylic acid | 914208-13-2 | C₁₀H₆FNO₂ | 191.16 | Reference compound |

| 8-Bromo-7-fluoroquinoline-2-carboxylic acid | 1420793-38-9 | C₁₀H₅BrFNO₂ | 270.05 | Br at position 8, F at position 7 |

| 8-Amino-5-fluoroquinoline-2-carboxylic acid | Not specified | C₁₀H₇FN₂O₂ | 206.17 | NH₂ at position 8, F at position 5 |

| 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | 1351808-49-5 | C₁₂H₁₀FNO₃ | 235.21 | Ethoxy group at position 4 |

These structural analogues provide a basis for comparative studies and can inform the development of structure-activity relationships. The positioning of the fluorine atom and additional substituents significantly influences the physicochemical properties and potential biological activities of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume